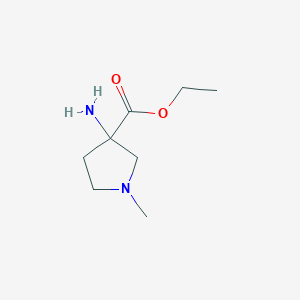

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with an ethyl ester group, an amino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-methylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 3-oxo-1-methylpyrrolidine-3-carboxylate with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process. The reaction conditions often include a solvent like ethanol and a temperature range of 50-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of high-pressure hydrogenation techniques can also enhance the efficiency of the reduction process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:

Ethyl 1-methylpyrrolidine-3-carboxylate: Lacks the amino group, resulting in different chemical reactivity and biological activity.

3-Amino-1-methylpyrrolidine:

1-Methylpyrrolidine-3-carboxylate: Lacks both the amino and ethyl ester groups, making it less versatile in chemical synthesis.

Biological Activity

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate is a chiral compound with significant potential in medicinal chemistry, particularly in the synthesis of pharmaceutical agents. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound features a pyrrolidine ring with an amino group and a carboxylate moiety, making it a versatile building block for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The compound may act through:

- Enzyme Inhibition : It can inhibit enzymes involved in various metabolic pathways, which is crucial for developing therapeutic agents against diseases like cancer and viral infections.

- Modulation of Receptor Activity : The compound may interact with receptors to modulate cellular signaling pathways, potentially leading to therapeutic effects.

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. For instance, it has been investigated for its ability to inhibit the SARS-CoV-2 nsp3 macrodomain, which is essential for coronavirus replication. Structure-activity relationship studies indicated that derivatives of this compound exhibited low micromolar inhibition against the target protein, demonstrating its potential as a therapeutic candidate against COVID-19 .

Anticancer Activity

The compound's cytotoxic effects have been evaluated against various cancer cell lines. In vitro studies revealed that this compound derivatives showed dose-dependent cytotoxicity against lung cancer cells (A549) while exhibiting lower toxicity towards normal lung fibroblast cells (MRC-5). This selective toxicity is vital for developing anticancer drugs with minimized side effects .

Antimicrobial Activity

Research into the antimicrobial properties of this compound has shown promising results. Derivatives have demonstrated significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Study 1: Inhibition of SARS-CoV-2 nsp3 Macrodomain

A series of compounds based on this compound were synthesized and tested for their inhibitory effects on the SARS-CoV-2 nsp3 macrodomain. Compound 15c , derived from this scaffold, exhibited an IC50 value of 6.1 μM, indicating strong binding affinity and potential for further development as an antiviral drug .

Case Study 2: Cytotoxicity Against Cancer Cells

In a study evaluating various derivatives of this compound against cancer cell lines, compounds demonstrated varying degrees of cytotoxicity. Notably, certain derivatives showed significant inhibition in A549 cells while maintaining lower toxicity levels in MRC-5 cells, suggesting a favorable therapeutic index .

Summary Table of Biological Activities

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 3-amino-1-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-7(11)8(9)4-5-10(2)6-8/h3-6,9H2,1-2H3 |

InChI Key |

UWQAKJHAJPKJKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(C1)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.